N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the aromatic ring, which imparts unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the reaction of 2,5-dimethylaniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)aniline
- N,N-Dimethyl-2-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the presence of both methyl and dimethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2758004-63-4 |
---|---|
Molecular Formula |
C9H11ClF3N |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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